N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine
Description
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane backbone substituted with a methyl group at the 2-position and a 1-cyclopropylethyl moiety attached to the nitrogen atom. This compound belongs to the broader class of cyclohexanamine derivatives, which are frequently explored in medicinal chemistry for their conformational flexibility and ability to interact with biological targets .
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c1-9-5-3-4-6-12(9)13-10(2)11-7-8-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
GJXSAVAROOVANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment to Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Cyclohexane Ring Formation: The cyclohexane ring is synthesized through a cyclization reaction, often involving a Grignard reagent.
Introduction of Methyl and Amine Groups: The methyl group is introduced via alkylation, and the amine group is added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing catalysts to enhance reaction efficiency and yield. Common industrial methods include:
Catalytic Hydrogenation: To introduce the amine group.
High-Pressure Reactions: To facilitate the formation of the cyclopropyl group and cyclohexane ring.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, alcohols.
Reduction Products: Secondary amines, hydrocarbons.
Substitution Products: Various substituted amines and cyclohexane derivatives.
Scientific Research Applications
Chemistry
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : Producing ketones or alcohols.
- Reduction : Converting the compound into different amines or hydrocarbons.
- Substitution Reactions : The amine group can be substituted with other functional groups.
| Reaction Type | Products |
|---|---|
| Oxidation | Ketones, Alcohols |
| Reduction | Secondary Amines, Hydrocarbons |
| Substitution | Various Substituted Amines |
Biological Applications
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Investigated for effectiveness against various pathogens.
- Anti-inflammatory Effects : Explored for potential therapeutic applications in inflammatory diseases.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics.
Pharmaceutical Research
The compound has been explored for its therapeutic effects in drug development:
- Potential as a PI3K Inhibitor : Research indicates that it may inhibit phosphoinositide 3-kinase pathways, which are crucial in cancer progression and inflammation.
Case Study: Cancer Research
In preclinical models, this compound exhibited the ability to reduce tumor growth by modulating signaling pathways involved in cell proliferation and survival.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Substituent Effects
Piperazine-Substituted Cyclohexanamines
Compounds such as (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine () share the cyclohexanamine core but replace the cyclopropylethyl group with a piperazine ring. Piperazine substituents enhance water solubility due to their basic nitrogen atoms and are common in pharmaceuticals (e.g., antipsychotics).
Naphthalene-Containing Cyclohexylmethyl Amines
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine () incorporates a bulky naphthyl group, which significantly increases molecular weight (C₂₄H₂₉N, ~331.5 g/mol) compared to the target compound (estimated C₁₂H₂₃N, ~181.3 g/mol). The naphthyl group contributes to π-π stacking interactions in biological systems, whereas the cyclopropyl group in the target compound may favor hydrophobic interactions without aromaticity .
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
Methoxmetamine () replaces the amine’s cyclohexane ring with a ketone-functionalized cyclohexanone structure. The ketone group introduces hydrogen-bonding capability, altering solubility and receptor binding profiles. The absence of a ketone in the target compound may reduce metabolic oxidation susceptibility .
Branched Alkyl-Substituted Cyclohexanamines
N-(1-ethylhexyl)-2-methyl-5-(1-methylethyl)cyclohexan-1-amine () features a branched alkyl chain (ethylhexyl) and an isopropyl group.
Physicochemical and Spectral Properties
Implications for Reactivity and Bioactivity
- Steric Effects : The cyclopropylethyl group in the target compound imposes moderate steric hindrance compared to bulkier substituents like naphthyl or ethylhexyl (). This may facilitate synthetic modification or binding to compact biological targets.
- Metabolic Stability : Unlike piperazine derivatives (), the target lacks basic nitrogen atoms prone to metabolic N-oxidation, suggesting improved stability in vivo.
Biological Activity
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine, a compound belonging to the class of amines, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclopropyl group attached to an ethyl chain, which is further connected to a 2-methylcyclohexan-1-amine moiety. This unique configuration may influence its interaction with biological systems.
This compound primarily interacts with various neurotransmitter systems, particularly those involving monoamines. The compound has been shown to inhibit certain enzymes involved in the metabolism of neurotransmitters, potentially enhancing their availability in the synaptic cleft.
Target Enzymes
- Amine Oxidase : The compound appears to inhibit amine oxidase enzymes, which are crucial for the degradation of biogenic amines such as dopamine and serotonin.
- Monoamine Transporters : It may also affect the reuptake of neurotransmitters by interacting with monoamine transporters, thereby modulating mood and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant-like Effects : In preclinical studies, this compound has demonstrated significant antidepressant-like effects in animal models, likely due to its action on serotonin and norepinephrine levels .
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Study on Depression Models :
- Neuroprotection Against Oxidative Stress :
- Impact on Cognitive Function :
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
| Compound | Antidepressant Activity | Neuroprotective Effects | Cognitive Enhancement |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Compound A (e.g., Fluoxetine) | Yes | Moderate | Moderate |
| Compound B (e.g., Sertraline) | Yes | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
